molecular formula C6HF6N B13116174 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine

3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine

Cat. No.: B13116174
M. Wt: 201.07 g/mol
InChI Key: ACLTVJLNJRLBNS-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it valuable in pharmaceutical, agrochemical, and material science applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine typically involves the introduction of difluoromethyl groups into a pyridine ring. One common method is the difluoromethylation of pyridine derivatives using difluorocarbene reagents. This process can be catalyzed by transition metals such as copper or silver, which facilitate the formation of the difluoromethyl group .

Industrial Production Methods: Industrial production of this compound often employs large-scale difluoromethylation reactions. The use of non-ozone depleting difluorocarbene reagents has streamlined the process, making it more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine exerts its effects is primarily through its interaction with molecular targets in biological systems. The difluoromethyl group can form strong hydrogen bonds, enhancing the compound’s binding affinity to specific proteins and enzymes. This interaction can modulate the activity of these molecular targets, leading to various biological effects .

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-Difluoromethyl-quinoxalin-2-ones
  • Trifluoromethyl ethers

Comparison: Compared to these similar compounds, 3-(Difluoromethyl)-2,4,5,6-tetrafluoropyridine is unique due to its multiple fluorine atoms on the pyridine ring, which impart distinct chemical and physical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .

Properties

Molecular Formula

C6HF6N

Molecular Weight

201.07 g/mol

IUPAC Name

3-(difluoromethyl)-2,4,5,6-tetrafluoropyridine

InChI

InChI=1S/C6HF6N/c7-2-1(4(9)10)5(11)13-6(12)3(2)8/h4H

InChI Key

ACLTVJLNJRLBNS-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(N=C1F)F)F)F)C(F)F

Origin of Product

United States

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